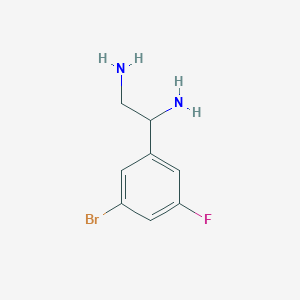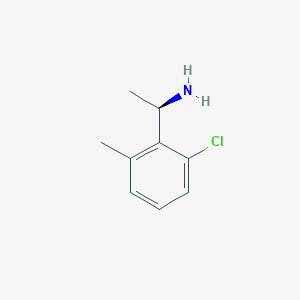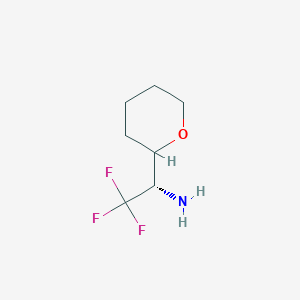
(1S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethan-1-amine is an organic compound that features a trifluoromethyl group and a tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethan-1-amine typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological activity. It could serve as a model compound for understanding the interactions between fluorinated molecules and biological systems.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Fluorinated compounds are often of interest due to their enhanced metabolic stability and bioavailability.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, that benefit from the unique properties of the trifluoromethyl group.
Mécanisme D'action
The mechanism of action of (1S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethan-1-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can influence the compound’s lipophilicity, electronic properties, and overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethanol: Similar structure but with a hydroxyl group instead of an amine.
(1S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethanoic acid: Similar structure but with a carboxylic acid group.
(1S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethan-1-thiol: Similar structure but with a thiol group.
Uniqueness
The uniqueness of (1S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-2-YL)ethan-1-amine lies in its combination of a trifluoromethyl group and a tetrahydropyran ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H12F3NO |
|---|---|
Poids moléculaire |
183.17 g/mol |
Nom IUPAC |
(1S)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(11)5-3-1-2-4-12-5/h5-6H,1-4,11H2/t5?,6-/m0/s1 |
Clé InChI |
AYHHHZJKJGORBD-GDVGLLTNSA-N |
SMILES isomérique |
C1CCOC(C1)[C@@H](C(F)(F)F)N |
SMILES canonique |
C1CCOC(C1)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


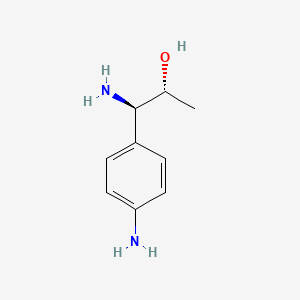

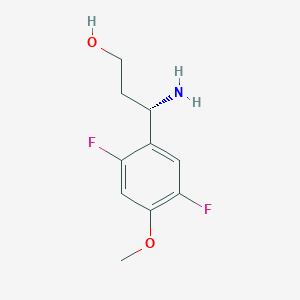
![1H,4H,6H-Furo[3,4-D]imidazole](/img/structure/B15238224.png)
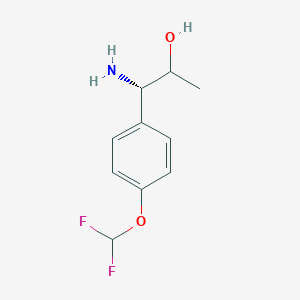

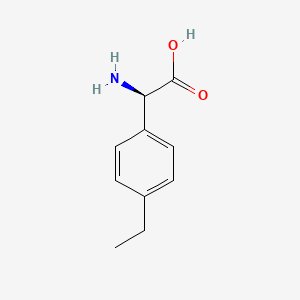

![4-((4-Methoxyphenyl)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15238250.png)
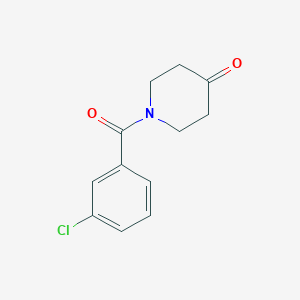
![(3R,5R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-3-OL](/img/structure/B15238272.png)
![{2',3'-Dihydrospiro[adamantane-2,1'-indene]-3'-ylidene}hydrazine](/img/structure/B15238294.png)
